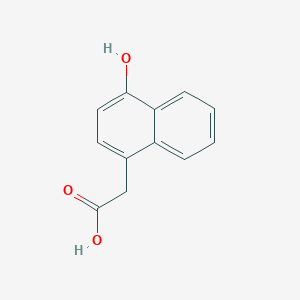
2-(4-Hydroxynaphthalen-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a naphthalene ring system with a hydroxyl group (OH) and an acetic acid functional group (CH₂COOH) attached at the 1-position.
- The compound is of interest due to its potential applications in various fields.
2-(4-Hydroxynaphthalen-1-yl)acetic acid: is a chemical compound with the molecular formula C₁₂H₁₀O₃.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for drug development due to its structural features.
Industry: Limited industrial applications, but research continues.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In biological systems, it may interact with cellular targets or modulate biochemical pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(4-hydroxynaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H10O3/c13-11-6-5-8(7-12(14)15)9-3-1-2-4-10(9)11/h1-6,13H,7H2,(H,14,15) |
InChI Key |
KZLJZTJKEGCVJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















